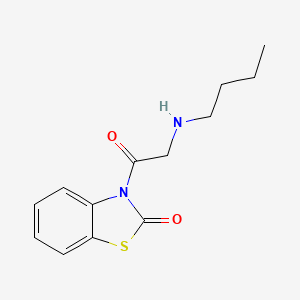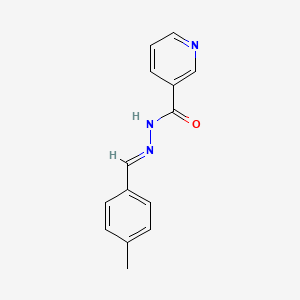
4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide
Übersicht
Beschreibung
4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide, also known as CHMB, is a chemical compound that belongs to the class of hydrazides. It has gained considerable attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide involves its interaction with various cellular targets. It has been found to bind to DNA and inhibit its replication, leading to cell death. 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide has also been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. Furthermore, 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide has been found to activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide has also been found to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the development of various diseases. Furthermore, 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide has been shown to regulate the expression of various genes involved in cell cycle, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide is its broad-spectrum activity against various diseases. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. Furthermore, 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide has low toxicity and can be easily synthesized in the laboratory. However, one of the major limitations of 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide is its poor solubility in water, which can affect its bioavailability. Furthermore, the mechanism of action of 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide is not fully understood, which can hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide. Firstly, further studies are needed to elucidate the mechanism of action of 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide. This can help in the development of more effective therapeutic agents based on 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide. Secondly, the synthesis of 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide can be optimized to improve its yield and bioavailability. Thirdly, the potential applications of 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide in other fields such as agriculture and material science can be explored. Finally, the safety and pharmacokinetics of 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide need to be studied in detail to evaluate its potential as a therapeutic agent.
Conclusion:
In conclusion, 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide is a promising chemical compound that exhibits potential applications in various fields such as medicine, agriculture, and material science. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. The synthesis method of 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide is simple, and it can be easily synthesized in the laboratory. However, the mechanism of action of 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide is not fully understood, which can hinder its further development as a therapeutic agent. Further research is needed to elucidate the mechanism of action of 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide and to explore its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide can induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 4-chloro-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide has been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
4-chloro-2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-2-4-11(5-3-10)9-17-18-15(20)13-7-6-12(16)8-14(13)19/h2-9,19H,1H3,(H,18,20)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWBNMLKMPLVKP-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-pyrrole-2,5-dione](/img/structure/B3847447.png)
![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3847452.png)



![[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B3847472.png)
![4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B3847493.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-9H-beta-carboline-3-carboxamide](/img/structure/B3847498.png)

![3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B3847508.png)



![4-fluorobenzaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3847548.png)